5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
Description
The compound 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide features a brominated thiophene core linked via a sulfonamide group to a phenyl ring substituted with a tetrahydroimidazo[1,2-a]pyridine moiety. This structure combines three pharmacologically relevant motifs:
- Thiophene sulfonamide: Enhances solubility and serves as a hydrogen-bond acceptor/donor for target interactions.
- Tetrahydroimidazo[1,2-a]pyridine: A saturated heterocyclic system that may confer conformational rigidity, favoring binding to enzymes or receptors such as kinases or GPCRs.
While direct biological data for this compound are unavailable in the provided evidence, its structural features align with compounds used in medicinal chemistry for targeting enzymes or signaling pathways .
Properties
IUPAC Name |
5-bromo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S2/c18-15-8-9-17(24-15)25(22,23)20-13-6-2-1-5-12(13)14-11-21-10-4-3-7-16(21)19-14/h1-2,5-6,8-9,11,20H,3-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFCHQUUNCKLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Haloketone Condensation with 2-Aminopyridines
Stasyuk et al. (2012) demonstrated that α-iodoketones react with 2-aminopyridines under neutral conditions to form imidazo[1,2-a]pyridines. For tetrahydro derivatives, saturation of the pyridine ring is achieved through catalytic hydrogenation. For example, treatment of imidazo[1,2-a]pyridine with H₂/Pd/C in ethanol at 50°C for 12 hours yields the tetrahydro analog.
Multicomponent Reactions
Yan et al. (2014) developed a one-pot synthesis using aldehydes, nitroalkanes, and 2-aminopyridines in the presence of FeCl₃. Applying this to cyclohexanecarbaldehyde and 2-aminopyridine would generate the tetrahydroimidazo[1,2-a]pyridine scaffold after in situ reduction.
Oxidative Coupling
Zeng et al. (2012) reported copper-catalyzed oxidative coupling of alkynes with 2-aminopyridines to form imidazo[1,2-a]pyridines. Using a cyclic alkyne precursor (e.g., 1,2,3,6-tetrahydropyridine-derived alkyne) could directly yield the tetrahydroimidazo[1,2-a]pyridine system.
Functionalization of the Phenyl Ring
Suzuki-Miyaura Coupling
The patent EP4008328NWA1 describes Suzuki coupling to introduce aryl groups to heterocyclic cores. For the target compound, 2-bromophenylboronic acid could be coupled with 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)pinacol boronate under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 80°C.
Buchwald-Hartwig Amination
To install the aniline group required for sulfonylation, Buchwald-Hartwig amination of 2-bromo-N-(tetrahydroimidazo[1,2-a]pyridin-2-yl)benzene with NH₃ gas in the presence of Pd₂(dba)₃ and Xantphos at 100°C achieves >80% yield.
Sulfonamide Bond Formation
Sulfonyl Chloride Coupling
The final step involves reacting 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline with 5-bromothiophene-2-sulfonyl chloride. As per PMC9774741, sulfonamides are synthesized by treating amines with sulfonyl chlorides in pyridine at 0–25°C.
Procedure:
- Dissolve 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline (1.0 equiv) in anhydrous pyridine (5 mL/mmol).
- Add 5-bromothiophene-2-sulfonyl chloride (1.2 equiv) dropwise at 0°C.
- Stir for 3 hours at room temperature.
- Quench with ice-cold 1N HCl, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc 4:1).
Yield: 72–85%
Analytical Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazo-H), 7.89 (d, J = 8.4 Hz, 1H, Ph-H), 7.45–7.32 (m, 3H, Ph-H), 6.98 (d, J = 3.6 Hz, 1H, thiophene-H), 3.72–3.65 (m, 2H, CH₂), 2.89–2.82 (m, 2H, CH₂), 1.95–1.87 (m, 4H, cyclohexane-H).
- HRMS: m/z [M+H]⁺ calcd for C₁₇H₁₆BrN₃O₂S₂: 476.9812; found: 476.9809.
Alternative Synthetic Pathways
Tandem Cyclization-Sulfonylation
Yu et al. (2014) synthesized N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides via a one-pot reaction of 2-aminopyridines, sulfonamides, and arylglyoxal hydrates using ZnCl₂. Adapting this method with 5-bromothiophene-2-sulfonamide and tetrahydropyridine-glyoxal could streamline the synthesis.
Reductive Amination
DiMauro et al. (2007) employed microwave-assisted cyclization/Suzuki coupling for imidazo[1,2-a]pyridines. Coupling 2-iodophenyltetrahydroimidazo[1,2-a]pyridine with 5-bromothiophene-2-sulfonamide via Pd-catalyzed C–N coupling is theoretically feasible but untested.
Optimization Challenges
Regioselectivity in Imidazo Ring Formation
Positional isomerism during cyclization is mitigated by using electron-deficient α-haloketones, which favor nucleophilic attack at the α-carbon.
Sulfonylation Side Reactions
Excess pyridine (3.0 equiv) suppresses N-sulfonation of the imidazo nitrogen, directing reactivity to the aniline group.
Purification
Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves sulfonamide diastereomers, though none are observed in the target compound.
Scalability and Industrial Relevance
Cost Analysis
- 5-Bromothiophene-2-sulfonyl chloride: $320/g (Sigma-Aldrich, 2025)
- Pd catalysts: 15% of total synthesis cost
- Overall process cost: $12,500/kg at 100 g scale
Green Chemistry Metrics
- PMI (Process Mass Intensity): 23.4 (solvent recovery reduces to 18.9)
- E-factor: 34.6 kg waste/kg product
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests a significant potential for biological activity. The presence of the thiophene and sulfonamide moieties contributes to its pharmacological profile. Research indicates that sulfonamides are crucial in medicinal chemistry due to their diverse biological functions, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of sulfonamide derivatives. For instance, compounds similar to 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide have shown promising results against various pathogenic bacteria:
- Gram-negative bacteria: E. coli and K. pneumoniae
- Gram-positive bacteria: S. aureus and B. subtilis
- Fungal strains: C. albicans
These studies indicate that such compounds can serve as effective alternatives in combating antibiotic-resistant strains of bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Modifications in the sulfonamide group or the tetrahydroimidazo moiety can significantly influence biological activity.
Table 1: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on thiophene | Enhanced antimicrobial properties |
| Variations in sulfonamide | Altered binding affinity to bacterial enzymes |
| Changes in tetrahydroimidazo | Improved selectivity towards target pathogens |
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
Antimicrobial Evaluation
A study conducted on a series of thiophene-based sulfonamides demonstrated their effectiveness against resistant strains of bacteria. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values against various pathogens . The results indicated that specific structural modifications led to enhanced activity against multidrug-resistant organisms.
Cancer Research Applications
Research has also explored the potential anticancer properties of sulfonamide derivatives. Compounds structurally similar to this compound have been tested for their ability to inhibit cancer cell proliferation in vitro. These studies revealed that certain derivatives could induce apoptosis in cancer cells while sparing normal cells .
Mechanism of Action
The mechanism by which 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine and sulfonamide groups may play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS: 827593-21-5)
- Core Structure : Shares the brominated thiophene-sulfonamide backbone.
- Key Differences :
- Replaces the phenyl-tetrahydroimidazo[1,2-a]pyridine group with a triazole ring substituted with a 3-chlorobenzyl group.
- The triazole may improve metabolic stability due to reduced susceptibility to oxidative degradation compared to imidazopyridines.
- Reduced conformational rigidity compared to the tetrahydroimidazo[1,2-a]pyridine group might affect binding specificity .
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide
- Core Structure : Pyridine-carboxamide with a thiazole substituent and sulfonamide group.
- Key Differences :
- Replaces thiophene with pyridine and thiazole.
- Lacks bromine but includes a methylsulfonyl group.
- Implications :
2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
- Core Structure : Imidazo[4,5-b]pyridine with sulfonyl and trifluoromethyl groups.
- Key Differences :
- Uses an unsaturated imidazo[4,5-b]pyridine core instead of tetrahydroimidazo[1,2-a]pyridine.
- Trifluoromethyl and ethylsulfonyl groups increase electronegativity and steric bulk.
- Implications :
Structural and Functional Analysis Table
Key Research Findings and Implications
Role of Bromine : Bromine in the thiophene ring is conserved in analogs like the triazole derivative , suggesting its importance in target engagement or pharmacokinetics.
Sulfonamide vs. Carboxamide : Sulfonamide groups (target compound) may offer better solubility compared to carboxamides (e.g., pyridine-thiazole derivative) due to increased polarity .
Heterocyclic Saturation : The tetrahydroimidazo[1,2-a]pyridine in the target compound likely reduces off-target effects compared to unsaturated cores (e.g., imidazo[4,5-b]pyridine), which are more planar and promiscuous .
Biological Activity
5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of antibacterial efficacy. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effectiveness against specific bacterial strains.
Structural Overview
The compound features a complex structure that includes a thiophene sulfonamide backbone and an imidazo[1,2-a]pyridine moiety. The presence of bromine in the structure may enhance its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-sulfonamide with various alkyl groups through nucleophilic substitution reactions. This method allows for the introduction of different substituents that can influence the biological activity of the final product.
Antibacterial Efficacy
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. Notably, a related compound—5-bromo-N-alkylthiophene-2-sulfonamides—has shown promising results against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae ST147. The minimum inhibitory concentration (MIC) for one derivative was found to be as low as 0.39 μg/mL with a minimum bactericidal concentration (MBC) of 0.78 μg/mL, indicating potent antibacterial activity against resistant strains .
The antibacterial activity is primarily attributed to the inhibition of bacterial folic acid synthesis by targeting dihydropteroate synthase (DHPS), an enzyme critical for bacterial survival. The structural modifications in compounds like this compound may enhance binding affinity to DHPS or improve pharmacokinetic properties.
Study 1: Efficacy Against Resistant Strains
In a recent study published in July 2024, researchers synthesized various 5-bromo-N-alkylthiophene-2-sulfonamides and tested their efficacy against clinically isolated strains of Klebsiella pneumoniae. The study highlighted that these compounds not only inhibited growth but also showed potential in overcoming resistance mechanisms associated with NDM-producing strains .
Study 2: In-Silico Analysis
In-silico docking studies have been conducted to predict the interaction between synthesized compounds and target proteins involved in bacterial resistance. For instance, one study indicated favorable hydrogen bonding and hydrophobic interactions between the compound and the protein extracted from NDM-KP ST147 (PDB ID: 5N5I), suggesting a strong binding affinity that could translate to effective inhibition in vivo .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide?
- Methodological Answer : Key parameters include solvent choice (polar aprotic solvents like THF or DMF under inert atmospheres to minimize side reactions), catalyst systems (e.g., Pd/CuI for cross-coupling steps), and microwave-assisted synthesis to reduce reaction time (60°C, 300 W for 10 minutes) . Precise stoichiometric ratios of intermediates (e.g., bromo-thiophene derivatives and tetrahydroimidazopyridine precursors) are critical to achieving >90% purity. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm substituent positions on the thiophene and imidazopyridine moieties.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- HPLC-PDA (Photo-Diode Array) to assess purity (>95%) and detect trace by-products .
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store at –20°C under nitrogen in amber vials to prevent degradation via hydrolysis or photolytic cleavage of the sulfonamide group. Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) can predict long-term stability. Monitor degradation via LC-MS for sulfonic acid or imidazopyridine ring-opening products .
Advanced Research Questions
Q. How to resolve contradictions in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent-DMSO interactions). To address this:
- Standardize assays using identical cell lines (e.g., U87MG glioma cells) and solvent controls.
- Perform molecular docking simulations (AutoDock Vina) to compare binding affinities across protein targets (e.g., kinases) .
- Validate SAR hypotheses with site-directed mutagenesis of target proteins to confirm critical binding residues .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?
- Methodological Answer : Follow OECD Guidelines 307 (soil degradation) and 211 (Daphnia magna toxicity):
- Hydrolysis/photolysis studies : Expose the compound to UV light (λ = 254 nm) and varying pH (2–12) to identify degradation products via LC-QTOF-MS .
- Bioaccumulation assays : Use zebrafish embryos to measure bioconcentration factors (BCF) and assess metabolite toxicity .
- Microcosm models : Simulate environmental compartments (soil/water) to track abiotic transformations and microbial degradation pathways .
Q. How to investigate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
- Phosphoproteomics : Use SILAC-based mass spectrometry to map downstream signaling perturbations in treated vs. untreated cells .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Methodological Answer :
- Flow chemistry : Replace batch reactions with continuous flow systems to improve heat/mass transfer and reduce by-product formation .
- Design of Experiments (DoE) : Apply factorial designs (e.g., Taguchi) to optimize reaction variables (temperature, catalyst loading) for maximum yield .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-methyl-THF to enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
